molecular formula C9H7BrN2 B2805259 5-Bromoquinolin-7-amine CAS No. 1934465-17-4

5-Bromoquinolin-7-amine

Cat. No.: B2805259
CAS No.: 1934465-17-4
M. Wt: 223.073
InChI Key: ZKNUGXMIWACQQC-UHFFFAOYSA-N
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Description

5-Bromoquinolin-7-amine: is a heterocyclic aromatic amine with the molecular formula C9H7BrN2 . It is a derivative of quinoline, a compound known for its wide range of applications in medicinal and synthetic organic chemistry. The presence of a bromine atom at the 5th position and an amine group at the 7th position makes this compound particularly interesting for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinolin-7-amine typically involves the bromination of quinoline derivatives followed by amination. One common method is the bromination of 7-aminoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoquinolin-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Nitroquinoline derivatives.

    Reduction Products: Aminoquinoline derivatives.

Scientific Research Applications

Chemistry: 5-Bromoquinolin-7-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It has shown promise in the development of anti-cancer, anti-microbial, and anti-inflammatory agents .

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Bromoquinolin-7-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromine atom and amine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives .

Comparison with Similar Compounds

  • 7-Bromoquinolin-5-amine
  • 5-Chloroquinolin-7-amine
  • 5-Fluoroquinolin-7-amine

Comparison: 5-Bromoquinolin-7-amine is unique due to the specific positioning of the bromine atom and the amine group. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its chloro and fluoro analogs, the bromine atom provides different steric and electronic effects, making it suitable for specific applications in synthesis and medicinal chemistry .

Properties

IUPAC Name

5-bromoquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNUGXMIWACQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2Br)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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